Chlorine Regiochemistry: 2,4,5- vs. 2,4,6-Trichloro Substitution and the Impact on Molecular Properties
2,4,5-Trichlorobenzimidamide (free base) exhibits a molecular formula of C7H5Cl3N2 and a molecular weight of 223.5 g/mol, while the 2,4,6-regioisomer is commercially supplied as the hydrochloride salt (C7H6Cl4N2, MW 259.9 g/mol) . The difference in the free base vs. salt form, combined with the altered chlorine positions, directly impacts solubility, hydrogen-bonding capacity, and reactivity in nucleophilic substitution reactions. Electron-withdrawing chlorine atoms at the 2- and 4-positions (ortho and para to the amidine) create a different electronic environment compared to the 2,4,6-pattern, affecting the pKa of the amidine group and the compound's ability to participate in charge-transfer and halogen-bonding interactions [1].
| Evidence Dimension | Molecular weight and free base vs. salt form |
|---|---|
| Target Compound Data | 2,4,5-Trichlorobenzimidamide: C7H5Cl3N2, MW 223.5 g/mol, free base |
| Comparator Or Baseline | 2,4,6-Trichlorobenzimidamide Hydrochloride: C7H6Cl4N2, MW 259.9 g/mol, HCl salt |
| Quantified Difference | Molecular weight difference: 36.4 g/mol (attributable to HCl); free base vs. salt form distinction |
| Conditions | Standard chemical characterization data from authoritative databases |
Why This Matters
For procurement, the free base form of the 2,4,5-isomer may offer advantages in reactions requiring neutral conditions, while the 2,4,6-isomer's hydrochloride salt may behave differently in solubility and reactivity, making the two non-interchangeable without experimental validation.
- [1] Smith MB, March J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed. Wiley; 2013. (General reference for electronic effects of substituents on aromatic rings). View Source
